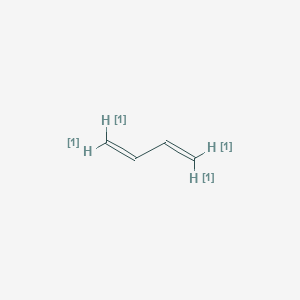
1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-
Cat. No. B077909
Key on ui cas rn:
10545-58-1
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-ASABIGESSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07737218B2
Procedure details


To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs. of 21.5% 1,3-butadiene in technical grade hexane, 3.0 lbs. of technical grade hexane and 67 g of 33% styrene in hexane. All solvents were dried to less than 5 ppm water and oxygen free. 64.7 mmol of nBuLi was charged to the reactor and polymerization was allowed to proceed for 5 and ⅓ hours at 123-127° F. 308 grams of a control sample was taken and live cement was terminated with isopropanol. A second 308 gram sample was also taken. It was calculated that a maximum of 51.3 mmol of carbon-bound lithium was still present in the reactor, 50.4 mmol of 1,1-diphenylethylene and 16 mmol of the vinyl modifier 2,2-di(tetrahydrofuryl)propane were added to the reactor and allowed to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F. A sample was taken for analysis and it was determined that 23.6% of the 1,1-diphenylethylene remained unreacted. A 306 gram sample was taken in a N2 purged crown-capped bottle and 1.7 mmol SnCl4 were added to terminated and couple the polymer. (It was calculated that a maximum of 0.021 mmol carbon-bound lithium was present per gram of cement.) Both the control sample and the SnCl4 coupled sample were worked up by evaporating the hexane in a rotoevaporator and finishing in a vacuum oven at 50° C. Molecular weight analysis results by Gel Permeation Chromatography (GPC) are shown in Table 3.







[Compound]
Name
vinyl
Quantity
16 mmol
Type
reactant
Reaction Step Eight



Name
SnCl4
Quantity
1.7 mmol
Type
reactant
Reaction Step Eleven

Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Li]CCCC.C1(C(C2C=CC=CC=2)=C)C=CC=CC=1.N#N.Cl[Sn](Cl)(Cl)Cl>CCCCCC>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CC=C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Five
|
Name
|
|
|
Quantity
|
67 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC1=CC=CC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
64.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Seven
|
Name
|
|
|
Quantity
|
50.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
|
Step Eight
[Compound]
|
Name
|
vinyl
|
|
Quantity
|
16 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC=CC=C1
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Eleven
|
Name
|
SnCl4
|
|
Quantity
|
1.7 mmol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Step Twelve
|
Name
|
SnCl4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a 1-gallon stainless steel reactor under a N2 blanket was charged 3.0 lbs
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
All solvents were dried to less than 5 ppm water and oxygen free
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to proceed for 5 and ⅓ hours at 123-127° F
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
live cement was terminated with isopropanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 2.75 hours at 125° F. and a further 16 hours at ˜70° F
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to terminated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporating the hexane in a rotoevaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finishing in a vacuum oven at 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Molecular weight analysis results by Gel Permeation Chromatography (GPC)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C=CC=C.C=CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
